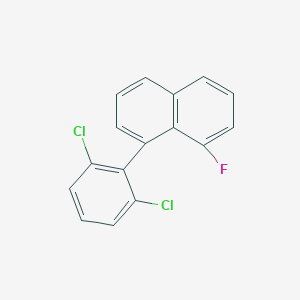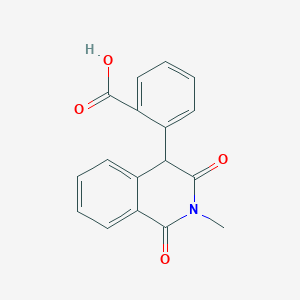
1-Bromo-3-(4-nitrobenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-bromo-3-(4-nitrobenzyl)benzène est un composé organique qui comporte un atome de brome et un groupe nitrobenzyle liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le 1-bromo-3-(4-nitrobenzyl)benzène peut être synthétisé par un processus en plusieurs étapes impliquant la bromation du benzène suivie de la nitration. La bromation est généralement effectuée en utilisant du brome en présence d'un catalyseur acide de Lewis tel que le bromure ferrique ou le chlorure d'aluminium .
Méthodes de production industrielle : Pour la production à grande échelle, le processus est optimisé afin d'assurer un rendement élevé et une pureté élevée. Les conditions réactionnelles sont soigneusement contrôlées, y compris la température et le temps de réaction, afin de minimiser les sous-produits et de maximiser l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-bromo-3-(4-nitrobenzyl)benzène subit diverses réactions chimiques, notamment :
Substitution aromatique électrophile : L'atome de brome peut être remplacé par d'autres substituants par réaction avec des électrophiles.
Réactions de couplage croisé : Le composé peut participer à des réactions de couplage croisé catalysées par le palladium, telles que la réaction de Stille, pour former de nouvelles liaisons carbone-carbone.
Réactifs et conditions courants :
Bromation : Brome (Br2) et un catalyseur acide de Lewis (FeBr3 ou AlCl3).
Nitration : Acide nitrique concentré (HNO3) et acide sulfurique (H2SO4).
Réduction : Hydrogène gazeux (H2) et un catalyseur au palladium (Pd/C).
Principaux produits formés :
Dérivés aminobenzyliques : Formés par la réduction du groupe nitro.
Dérivés benzyle substitués : Formés par des réactions de substitution aromatique électrophile.
Applications de la recherche scientifique
Le 1-bromo-3-(4-nitrobenzyl)benzène a plusieurs applications dans la recherche scientifique :
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Employé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Recherche pharmaceutique : Investigué pour son utilisation potentielle dans la synthèse de composés biologiquement actifs.
Mécanisme d'action
Le mécanisme d'action du 1-bromo-3-(4-nitrobenzyl)benzène dans les réactions chimiques implique l'interaction de ses groupes fonctionnels avec divers réactifs. L'atome de brome, étant un groupe attracteur d'électrons, influence la réactivité du cycle benzénique, le rendant plus sensible à l'attaque nucléophile. Le groupe nitro, également un groupe attracteur d'électrons, désactive encore davantage le cycle benzénique vis-à-vis de la substitution électrophile mais l'active vis-à-vis de la substitution nucléophile .
Composés similaires :
1-Bromo-4-nitrobenzène : Structure similaire, mais sans le groupe benzyle.
1-Bromo-3-nitrobenzène : Similaire, mais avec le groupe nitro directement lié au cycle benzénique.
Applications De Recherche Scientifique
1-Bromo-3-(4-nitrobenzyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(4-nitrobenzyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The nitro group, also an electron-withdrawing group, further deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic substitution .
Comparaison Avec Des Composés Similaires
1-Bromo-4-nitrobenzene: Similar in structure but lacks the benzyl group.
1-Bromo-3-nitrobenzene: Similar but with the nitro group directly attached to the benzene ring.
Propriétés
Formule moléculaire |
C13H10BrNO2 |
|---|---|
Poids moléculaire |
292.13 g/mol |
Nom IUPAC |
1-bromo-3-[(4-nitrophenyl)methyl]benzene |
InChI |
InChI=1S/C13H10BrNO2/c14-12-3-1-2-11(9-12)8-10-4-6-13(7-5-10)15(16)17/h1-7,9H,8H2 |
Clé InChI |
HVECUZQNKDOMCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
![3,8-Dibromopyrido[2,3-b]pyrazine](/img/structure/B11835736.png)






![4-Benzyl-7-hydroxy[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11835765.png)


![5-((2-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11835786.png)


